N1-Caffeoylspermidine
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Overview
Description
N1-Caffeoylspermidine is a naturally occurring alkaloid found in various plant species. It is characterized by its pharmacologically important properties, including antioxidant, anti-inflammatory, and enzyme inhibition activities . These properties make it a valuable component in traditional medicines and a subject of interest for synthetic chemists due to its limited natural availability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Caffeoylspermidine can be synthesized using commercially available and cost-effective starting materials. One common synthetic route involves the reaction of spermidine with caffeic acid under specific conditions to yield this compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: The synthetic scheme for this compound can be scaled up for commercial production. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product. The overall yield of the industrial process can reach up to 97%, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1-Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which exhibit enhanced pharmacological activities. These derivatives are valuable for further research and potential therapeutic applications .
Scientific Research Applications
N1-Caffeoylspermidine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying alkaloid synthesis and reaction mechanisms . In biology, it serves as a tool for investigating cellular processes and enzyme interactions . In medicine, its antioxidant and anti-inflammatory properties make it a potential candidate for developing new therapeutic agents . Additionally, in the industry, this compound is used in the formulation of health supplements and cosmetic products due to its beneficial properties .
Mechanism of Action
The mechanism of action of N1-Caffeoylspermidine involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and modulating cellular signaling pathways . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
N1-Caffeoylspermidine is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine, which also exhibit antioxidant and anti-inflammatory activities . this compound stands out due to its higher potency and broader range of applications .
List of Similar Compounds:- Bis-caffeoylspermidine
- Bis-dihydrocaffeoylspermidine
- N1-Feruloylspermidine
Properties
CAS No. |
69563-41-3 |
---|---|
Molecular Formula |
C₁₆H₂₅N₃O₃ |
Molecular Weight |
307.39 |
Synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide |
Origin of Product |
United States |
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